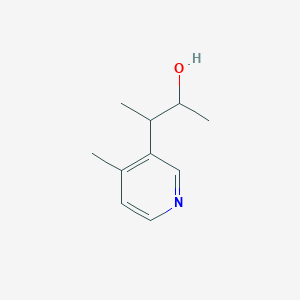
3-(4-Methylpyridin-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a methyl group at the 4-position and a butan-2-ol chain at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)butan-2-ol typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the butan-2-ol moiety. One common method is the alkylation of 4-methylpyridine with a suitable alkyl halide, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce intermediate compounds to the final alcohol. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common in such processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylpyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group or the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-3-yl)butan-2-one.
Reduction: Formation of 3-(4-Methylpyridin-3-yl)butane.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(pyridin-3-yl)butan-2-ol: Similar structure with a different position of the methyl group.
3-(4-Methylpyridin-2-yl)butan-2-ol: Similar structure with a different position of the butan-2-ol chain.
4-Methyl-2-(pyridin-3-yl)butan-2-ol: Similar structure with a different position of the pyridine ring.
Uniqueness
3-(4-Methylpyridin-3-yl)butan-2-ol is unique due to the specific positioning of the methyl group and the butan-2-ol chain on the pyridine ring
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-(4-methylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-11-6-10(7)8(2)9(3)12/h4-6,8-9,12H,1-3H3 |
InChI-Schlüssel |
VKPJHCFPQKGZBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


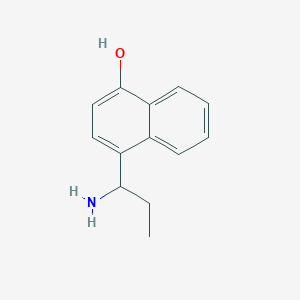
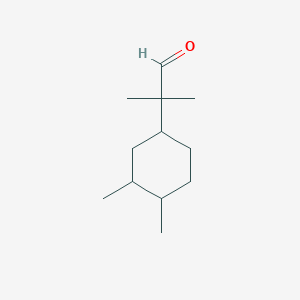
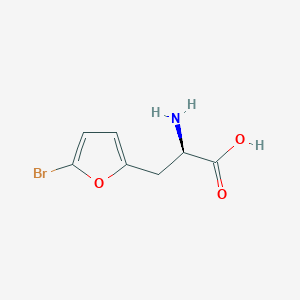
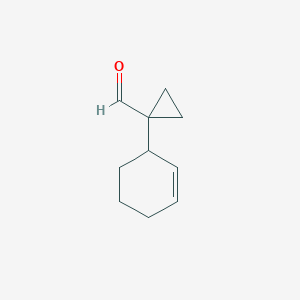
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
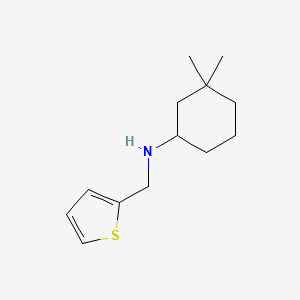
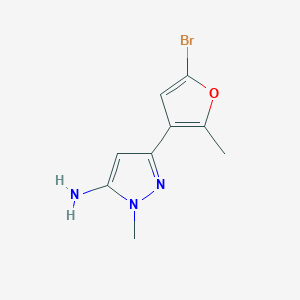
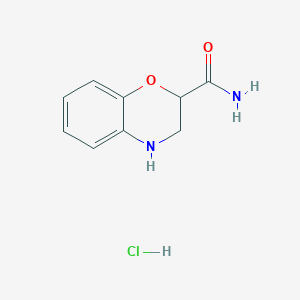

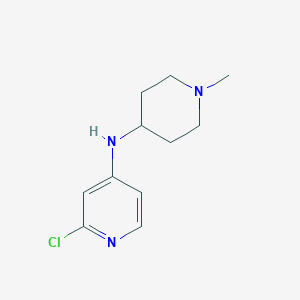
![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
